molecular formula C8H5ClN2O2 B1400209 Methyl 5-chloro-6-cyanonicotinate CAS No. 398457-04-0

Methyl 5-chloro-6-cyanonicotinate

Cat. No. B1400209
M. Wt: 196.59 g/mol
InChI Key: FJPBMRJEHLCFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-chloro-6-cyanonicotinate” is a chemical compound with the formula C8H5ClN2O2 . It is used for research purposes .

Scientific Research Applications

Synthesis and Development of Key Intermediates in Medicinal Chemistry

Methyl 5-chloro-6-cyanonicotinate is a compound that has found utility in the synthesis and development of key intermediates for medicinal chemistry applications. For instance, the compound has been employed in the multikilogram manufacture of intermediates crucial for the development of P2Y12 antagonists, a class of drugs that inhibit platelet aggregation and are used in the prevention of thrombotic events. An efficient and practical route was developed for the production of ethyl 6-chloro-5-cyano-2-methylnicotinate, a closely related compound, which resulted in significant improvements in yield, purity, and operability, supporting clinical development Stephen J. Bell et al., 2012.

Chemical Synthesis and Antimicrobial Activity

Another area of application involves chemical synthesis and evaluation of antimicrobial properties. For example, novel azetidine-2-one derivatives of 1H-benzimidazole were prepared, which included a process involving the cycloaddition of o-phenylenediamine with cyanogen bromide, followed by N-methylation. These compounds, including derivatives of similar chemical frameworks, were evaluated for their antibacterial and cytotoxic properties, showing good activity against certain bacterial strains M. Noolvi et al., 2014.

Advancements in Organic Synthesis Techniques

The compound has also been instrumental in advancements in organic synthesis techniques. For instance, the synthesis and scale-up of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, involved the coupling of ethyl 6-chloro-5-cyano-2-methylnicotinate with other compounds, highlighting its role in the development of therapeutics and the optimization of synthetic routes for large-scale production S. Andersen et al., 2013.

Environmental and Biological Studies

In the context of environmental and biological studies, derivatives of methyl 5-chloro-6-cyanonicotinate and related compounds have been investigated for their potential effects and applications. For instance, studies on chlorination by-products of certain pesticides have evaluated the mutagenic activities of chlorinated derivatives, providing insights into environmental safety and the impact of chemical processes on biological systems Masahiro Kamoshita et al., 2010.

Safety And Hazards

The safety information available indicates that “Methyl 5-chloro-6-cyanonicotinate” should be used only outdoors or in a well-ventilated area . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

methyl 5-chloro-6-cyanopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-6(9)7(3-10)11-4-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPBMRJEHLCFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-6-cyanonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.